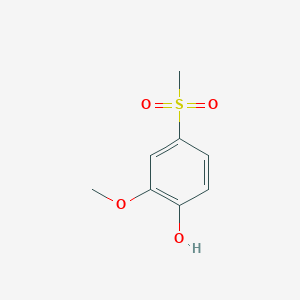

4-Methanesulfonyl-2-methoxyphenol

Descripción general

Descripción

4-Methanesulfonyl-2-methoxyphenol is an organic compound characterized by a methanesulfonyl group attached to a methoxyphenol structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-methoxyphenol typically involves the introduction of a methanesulfonyl group to a methoxyphenol precursor. One common method includes the reaction of 2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Methanesulfonyl-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form quinone derivatives.

Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as iodine or ceric ammonium nitrate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Aplicaciones Científicas De Investigación

4-Methanesulfonyl-2-methoxyphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Methanesulfonyl-2-methoxyphenol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

4-Methanesulfonylphenol: Lacks the methoxy group, which affects its solubility and reactivity.

Eugenol (4-allyl-2-methoxyphenol): Contains an allyl group instead of a methanesulfonyl group, leading to different chemical properties and applications.

Uniqueness

4-Methanesulfonyl-2-methoxyphenol is unique due to the presence of both methanesulfonyl and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Actividad Biológica

Overview

4-Methanesulfonyl-2-methoxyphenol is an organic compound characterized by a methanesulfonyl group attached to a methoxyphenol structure. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties. It is synthesized through the reaction of 2-methoxyphenol with methanesulfonyl chloride, typically in the presence of a base like pyridine or triethylamine, under controlled conditions to maximize yield and minimize side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites in proteins and enzymes, which can lead to modifications that affect their function and activity. This reactivity may contribute to its observed antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or altering metabolic pathways critical for pathogen survival.

Antioxidant Activity

The compound also displays notable antioxidant properties. It can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is likely due to the presence of the methoxy group, which enhances the compound's ability to donate electrons and stabilize free radicals.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenol | Lacks methanesulfonyl group | Less reactive, weaker antimicrobial properties |

| 4-Methanesulfonylphenol | Lacks methoxy group | Different solubility, altered reactivity |

| Eugenol (4-allyl-2-methoxyphenol) | Contains allyl group | Significant antifungal and anti-inflammatory properties |

This compound stands out due to the unique combination of both methanesulfonyl and methoxy groups, which endows it with distinct chemical reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

- Antifungal Activity : A study investigated the antifungal properties of related compounds against azole-resistant Aspergillus fumigatus. While this study focused on eugenol, it provides insights into the potential for similar compounds like this compound to exhibit effective antifungal action by disrupting biofilm formation and reducing resistance mechanisms in fungal pathogens .

- Antioxidant Effects : Research has demonstrated that phenolic compounds similar to this compound can significantly reduce oxidative stress markers in cellular models. Such studies underline the importance of these compounds in developing therapeutic agents targeting oxidative damage-related diseases .

- Mechanistic Insights : Further investigations into the mechanistic pathways of action reveal that compounds like this compound may alter gene expression related to drug resistance in fungi, suggesting a dual role as both an antimicrobial agent and a modulator of resistance mechanisms .

Propiedades

IUPAC Name |

2-methoxy-4-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACZRJUKYPGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.